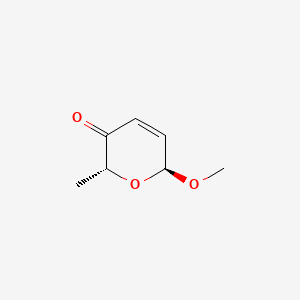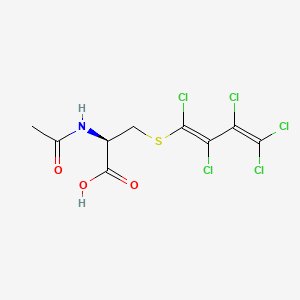
Sumetizide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sumétizide est un dérivé de sulfonamide appartenant à la classe des diurétiques thiazidiques, présentant une activité antihypertensive . Il a été breveté par Richard Hurmer et Jean Vernin, mais n'a jamais été commercialisé . La formule moléculaire du sumétizide est C12H13ClN4O6S2, et sa masse molaire est de 408,838 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le sumétizide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiairesLes conditions de réaction impliquent souvent l'utilisation d'acides ou de bases fortes, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle du sumétizide implique une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Des techniques telles que les réacteurs à flux continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
Le sumétizide subit diverses réactions chimiques, notamment :
Oxydation : Le sumétizide peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : La réduction du sumétizide peut conduire à la formation d'amines et d'autres dérivés réduits.
Substitution : Le sumétizide peut subir des réactions de substitution nucléophile, où le groupe sulfonamide est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcools peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et autres dérivés réduits.
Substitution : Divers sulfonamides substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des sulfonamides.
Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil potentiel pour sonder les voies biologiques.
Médecine : Exploré pour ses propriétés antihypertensives et son utilisation potentielle dans le traitement des maladies cardiovasculaires.
Industrie : Investigué pour son utilisation potentielle dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques
Mécanisme d'action
Le sumétizide exerce ses effets en inhibant le symporteur sodium-chlorure dans le tube contourné distal du néphron. Cette inhibition conduit à une augmentation de l'excrétion des ions sodium et chlorure, entraînant une diurèse et une réduction subséquente de la pression artérielle. Les cibles moléculaires comprennent le symporteur sodium-chlorure et les voies de signalisation associées .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Studied for its effects on cellular processes and as a potential tool for probing biological pathways.
Medicine: Explored for its anti-hypertensive properties and potential use in treating cardiovascular diseases.
Industry: Investigated for its potential use in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
Sumetizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrochlorothiazide : Un autre diurétique thiazidique présentant des propriétés antihypertensives similaires.
Chlorothiazide : Un diurétique thiazidique utilisé pour traiter l'hypertension et l'œdème.
Bendroflumethiazide : Un diurétique thiazidique ayant une durée d'action plus longue que celle du sumétizide
Unicité
Le sumétizide est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Contrairement aux autres diurétiques thiazidiques, le sumétizide présente une combinaison unique de motifs sulfonamide et thiazide, ce qui peut contribuer à son mécanisme d'action spécifique et à ses applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
32059-27-1 |
|---|---|
Formule moléculaire |
C12H13ClN4O6S2 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
6-chloro-3-[(2,5-dioxopyrrolidin-1-yl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C12H13ClN4O6S2/c13-6-3-7-9(4-8(6)24(14,20)21)25(22,23)16-10(15-7)5-17-11(18)1-2-12(17)19/h3-4,10,15-16H,1-2,5H2,(H2,14,20,21) |
Clé InChI |
UVFJRTRZLRXJIH-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
SMILES canonique |
C1CC(=O)N(C1=O)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)






